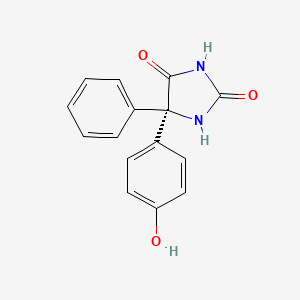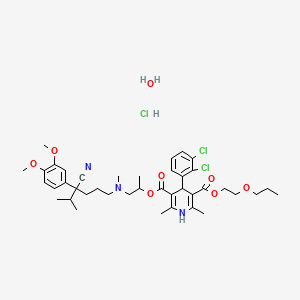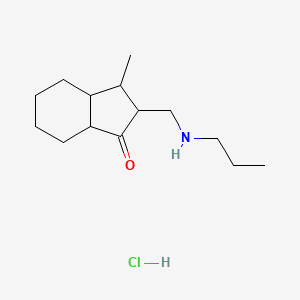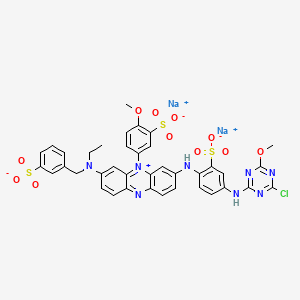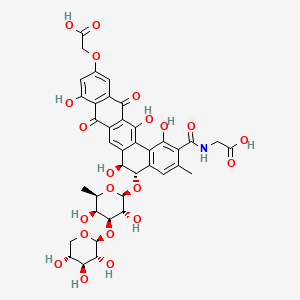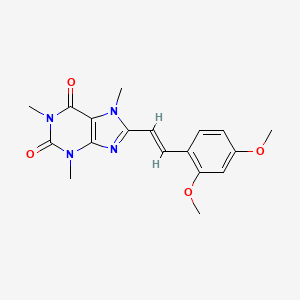
(E)-8-(2,4-Dimethoxystyryl)caffeine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-8-(2,4-Dimethoxystyryl)caffeine is a synthetic derivative of caffeine, characterized by the presence of a styryl group substituted with two methoxy groups at the 2 and 4 positions. This compound is of interest due to its potential biological activities and applications in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-8-(2,4-Dimethoxystyryl)caffeine typically involves the reaction of caffeine with a suitable styryl derivative. One common method is the Wittig reaction, where a phosphonium ylide reacts with a carbonyl compound to form an alkene. In this case, the ylide derived from 2,4-dimethoxybenzyltriphenylphosphonium bromide reacts with caffeine to yield the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale Wittig reactions, optimized for yield and purity. The reaction conditions would be carefully controlled to ensure the formation of the (E)-isomer, which is typically more stable and biologically active than the (Z)-isomer.
化学反応の分析
Types of Reactions
(E)-8-(2,4-Dimethoxystyryl)caffeine can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The double bond in the styryl group can be reduced to form the corresponding ethyl derivative.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of ethyl derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
(E)-8-(2,4-Dimethoxystyryl)caffeine has several applications in scientific research:
Chemistry: Used as a model compound to study the effects of substituents on the reactivity of styryl derivatives.
Biology: Investigated for its potential as an anti-cancer agent due to its ability to inhibit certain enzymes.
Medicine: Explored for its neuroprotective properties, potentially useful in treating neurodegenerative diseases.
作用機序
The mechanism of action of (E)-8-(2,4-Dimethoxystyryl)caffeine involves its interaction with various molecular targets, including enzymes and receptors. The methoxy groups and the styryl moiety play crucial roles in its binding affinity and specificity. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function.
類似化合物との比較
Similar Compounds
(E)-8-(2,4-Dimethoxystyryl)caffeine: Characterized by the presence of methoxy groups at the 2 and 4 positions.
(E)-8-(2,4-Dichlorostyryl)caffeine: Contains chlorine atoms instead of methoxy groups.
(E)-8-(2,4-Dimethylstyryl)caffeine: Contains methyl groups instead of methoxy groups.
Uniqueness
This compound is unique due to the presence of methoxy groups, which can significantly influence its chemical reactivity and biological activity. The methoxy groups can enhance the compound’s ability to interact with biological targets, making it a valuable compound for research and potential therapeutic applications.
特性
CAS番号 |
155271-21-9 |
|---|---|
分子式 |
C18H20N4O4 |
分子量 |
356.4 g/mol |
IUPAC名 |
8-[(E)-2-(2,4-dimethoxyphenyl)ethenyl]-1,3,7-trimethylpurine-2,6-dione |
InChI |
InChI=1S/C18H20N4O4/c1-20-14(9-7-11-6-8-12(25-4)10-13(11)26-5)19-16-15(20)17(23)22(3)18(24)21(16)2/h6-10H,1-5H3/b9-7+ |
InChIキー |
MGVNZUBFVRQANR-VQHVLOKHSA-N |
異性体SMILES |
CN1C(=NC2=C1C(=O)N(C(=O)N2C)C)/C=C/C3=C(C=C(C=C3)OC)OC |
正規SMILES |
CN1C(=NC2=C1C(=O)N(C(=O)N2C)C)C=CC3=C(C=C(C=C3)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







